molecular formula C5H7ClF2O B3044349 3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride CAS No. 100007-67-8

3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride

Cat. No.: B3044349
CAS No.: 100007-67-8
M. Wt: 156.56 g/mol
InChI Key: RETAOTRQACSYQO-UHFFFAOYSA-N
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Description

3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride: is an organofluorine compound characterized by the presence of two fluorine atoms and a propanoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride typically involves the fluorination of 3-chloro-2-(chloromethyl)-2-methylpropene. This reaction is carried out using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced fluorination techniques are often employed to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium, platinum, or nickel catalysts for addition reactions

    Solvents: Dichloromethane, tetrahydrofuran, or acetonitrile

Major Products Formed:

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride involves its reactivity towards nucleophiles and its ability to form stable carbon-fluorine bonds. The presence of fluorine atoms enhances the compound’s electrophilicity, making it a reactive intermediate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

Comparison with Similar Compounds

  • 3-Fluoro-2-(fluoromethyl)propene
  • 3-Fluoro-2-methylpropanoic acid
  • 2-Fluoro-2-methylpropane

Comparison: Compared to similar compounds, 3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride is unique due to the presence of both a fluoromethyl group and a propanoyl chloride group. This dual functionality allows it to participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF2O/c1-5(2-7,3-8)4(6)9/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETAOTRQACSYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CF)(CF)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542080
Record name 3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100007-67-8
Record name 3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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